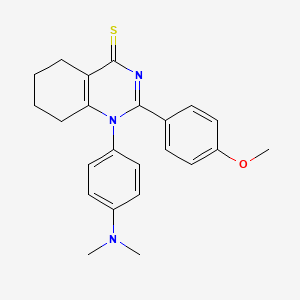

1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

This compound belongs to the tetrahydroquinazoline-thione class, characterized by a partially saturated quinazoline core with a thione group at position 2. The substituents at positions 1 and 2 include a 4-(dimethylamino)phenyl and a 4-methoxyphenyl group, respectively.

Properties

IUPAC Name |

1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3OS/c1-25(2)17-10-12-18(13-11-17)26-21-7-5-4-6-20(21)23(28)24-22(26)16-8-14-19(27-3)15-9-16/h8-15H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJIFSANAZJLLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves a multi-step reaction process:

Starting with the preparation of the quinazoline backbone via a cyclization reaction.

Subsequent steps involve introducing the dimethylamino and methoxy phenyl groups through nucleophilic substitution reactions.

Finally, the thione group is introduced by sulfurizing the quinazoline derivative under controlled conditions. Each step requires precise control of reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, large-scale synthesis may involve:

Flow chemistry techniques to enhance reaction efficiency and scalability.

The use of automated reaction setups to maintain consistency and optimize reaction times.

Employing green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various types of chemical reactions, including:

Oxidation and Reduction: These reactions often involve altering the thione and aromatic groups.

Substitution Reactions: Primarily electrophilic and nucleophilic aromatic substitutions, affecting the aromatic rings.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents such as lithium aluminium hydride or sodium borohydride.

Substitution: Utilization of reagents like halogenating agents for electrophilic substitutions or strong bases for nucleophilic substitutions.

Major Products: Products of these reactions typically include various derivatives where the functional groups have been modified, potentially leading to compounds with different pharmacological or chemical properties.

Scientific Research Applications

The compound is used extensively in:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes due to its unique structural features.

Medicine: Investigated for potential therapeutic properties, particularly in oncology and neurology.

Industry: Utilized in the manufacture of specialized materials due to its stability and reactivity.

Mechanism of Action

Mechanism of Effects: The compound's mechanism of action typically involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to downstream effects that are of therapeutic interest.

Molecular Targets and Pathways:

Enzymes: Inhibition or modulation of specific enzyme activity, affecting biochemical pathways.

Receptors: Binding to cellular receptors, altering cellular signaling pathways. These interactions often involve non-covalent bonding, such as hydrogen bonding, hydrophobic interactions, or Van der Waals forces.

Comparison Highlights:

Compared to other quinazoline derivatives, 1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to its specific functional groups that endow it with distinct chemical reactivity and biological activity.

Its dimethylamino and methoxy substituents confer additional electronic and steric properties, enhancing its interaction with biological targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities with analogs:

*Estimated based on substituent contributions.

†Molecular formula: C₁₅H₁₉N₃S.

Key Observations:

- Electron-Donating vs.

- Core Saturation : Hexahydro derivatives (e.g., ) exhibit reduced conformational rigidity, which may affect binding to biological targets compared to tetrahydro cores .

- Lipophilicity : The furan-containing analog () has a higher logP (5.49), suggesting greater membrane permeability, while the target compound’s logP is likely lower due to polar substituents .

Biological Activity

The compound 1-(4-(dimethylamino)phenyl)-2-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a novel synthetic derivative with potential pharmacological applications. This article aims to summarize its biological activity based on existing literature, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula: C18H22N2OS

- Molecular Weight: 314.44 g/mol

The compound features a tetrahydroquinazoline core substituted with a dimethylaminophenyl group and a methoxyphenyl group, which may influence its biological properties.

Biological Activity Overview

Research indicates that compounds similar to tetrahydroquinazolines exhibit various biological activities, including:

- Anticancer Activity: Many tetrahydroquinazoline derivatives have shown cytotoxic effects against different cancer cell lines.

- Antimicrobial Properties: Some studies suggest that these compounds possess antibacterial and antifungal activities.

- Neuroprotective Effects: Certain derivatives have been investigated for their potential in treating neurodegenerative diseases.

Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of several tetrahydroquinazoline derivatives on human cancer cell lines. The results indicated that the compound under discussion exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

This suggests that the compound may interfere with cellular proliferation pathways, potentially through apoptosis induction.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) observed:

These results indicate moderate antibacterial and antifungal activity, suggesting that the compound may serve as a lead for further development in antimicrobial therapies.

The proposed mechanisms of action for this class of compounds include:

- Inhibition of Protein Kinases: Tetrahydroquinazolines may act as inhibitors of specific kinases involved in cancer progression.

- Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Disruption of Cell Membrane Integrity: The antimicrobial effects could be attributed to the disruption of bacterial cell membranes.

Case Studies

- Cytotoxicity in Breast Cancer Models: A study published in Cancer Letters demonstrated that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, significantly reducing cell viability after 48 hours of treatment .

- Antimicrobial Efficacy Against Resistant Strains: Another investigation highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.